molecular formula C14H15F2N3O B2565321 1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile CAS No. 2123252-08-2

1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile

Cat. No.: B2565321
CAS No.: 2123252-08-2
M. Wt: 279.291
InChI Key: VLAQWCYAJKHANU-UHFFFAOYSA-N
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Description

1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a difluoropyridine moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The difluoropyridine ring can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products:

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation and neurotransmission, depending on its specific application in medicinal chemistry.

Comparison with Similar Compounds

    3,5-Difluoropyridine-2-carbonyl chloride: A precursor in the synthesis of the target compound.

    3,3-Dimethylpiperidine-2-carbonitrile: Another precursor used in the synthesis.

Uniqueness: 1-(3,5-Difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is unique due to its combined structural features of a difluoropyridine ring and a piperidine ring, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

1-(3,5-difluoropyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-14(2)4-3-5-19(11(14)7-17)13(20)12-10(16)6-9(15)8-18-12/h6,8,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAQWCYAJKHANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=C(C=C(C=N2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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